

Rauvoyunine C: A Technical Overview of its Pharmacological Profile

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Compound of Interest

Compound Name: *Rauvoyunine C*

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvoyunine C, a picraline-type monoterpenoid indole alkaloid, has been isolated from the aerial parts of *Rauvolfia yunnanensis*. This technical guide provides a comprehensive overview of its pharmacological class and properties, with a focus on its evaluated cytotoxic activity. Detailed experimental protocols and structured data presentation are included to support further research and development efforts.

Introduction

Rauvoyunine C is a naturally occurring alkaloid belonging to the extensive family of monoterpenoid indole alkaloids. These compounds, known for their complex chemical structures and diverse biological activities, are a significant area of interest in natural product chemistry and drug discovery. **Rauvoyunine C** was first isolated and characterized from *Rauvolfia yunnanensis*, a plant with a history of use in traditional medicine.

Pharmacological Class

Based on its chemical structure, **Rauvoyunine C** is classified as a picraline-type monoterpenoid indole alkaloid. The picraline skeleton is a specific arrangement of the indole and monoterpene moieties that defines its chemical and potential biological properties.

Physicochemical Properties

A summary of the known physicochemical properties of **Rauvoyunine C** is presented in Table 1.

Property	Value
Molecular Formula	C ₃₂ H ₃₆ N ₂ O ₉
Molecular Weight	592.65 g/mol
CAS Number	1211543-01-9
Appearance	Yellowish, amorphous powder[1]
Optical Rotation	[α] ²⁵ _D – 116.8 (c 0.18, MeOH)[1]
UV (MeOH) λ _{max}	269, 293 (sh) nm[1]
IR (KBr) ν _{max}	3433, 2945, 1722, 1625, 1590, 1503, 1459, 1384, 1416, 1335, 1226, 1127 cm ⁻¹ [1]
HRESIMS (pos.)	m/z 593.2496 (calc. for C ₃₂ H ₃₇ N ₂ O ₉ , 593.2499) [1]

Pharmacological Properties: In Vitro Cytotoxicity

Rauvoyunine C, along with its counterpart Rauvoyunine B, has been evaluated for its in vitro cytotoxic activity against a panel of five human tumor cell lines.[1]

Summary of Cytotoxicity Data

The results of the cytotoxicity screening indicated that **Rauvoyunine C** was inactive against all tested cancer cell lines, with IC₅₀ values greater than 40 μM.[1] A summary of these findings is presented in Table 2.

Human Tumor Cell Line	Cell Type	IC ₅₀ (μM)
HL-60	Human myeloid leukemia	> 40
SMMC-7721	Human hepatocellular carcinoma	> 40
A-549	Human lung cancer	> 40
MCF-7	Human breast cancer	> 40
SW-480	Human colon cancer	> 40

Experimental Protocols

The following section details the methodology used for the in vitro cytotoxicity evaluation of **Rauvoyunine C**.^[1]

Cell Lines and Culture

The five human cancer cell lines used in the assay were:

- Human myeloid leukemia (HL-60)
- Hepatocellular carcinoma (SMMC-7721)
- Lung cancer (A-549)
- Breast cancer (MCF-7)
- Colon cancer (SW-480)

Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics and incubated under standard conditions.

Cytotoxicity Assay: MTT Method

The cytotoxic activity was assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.^[1]

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

- Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
- The cells were then treated with various concentrations of **Rauvoyunine C**.
- After a specified incubation period, the medium was removed, and MTT solution was added to each well.
- The plates were incubated to allow for the formation of formazan crystals.
- A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
- The absorbance was measured at a specific wavelength using a microplate reader.

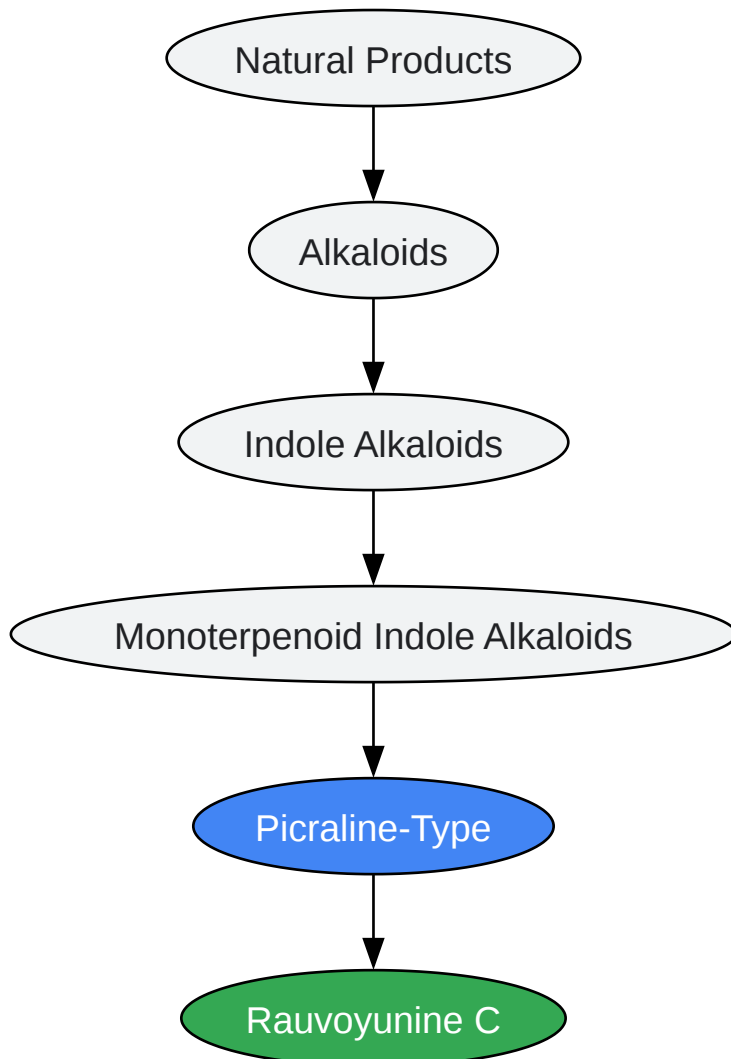
Data Analysis

The 50% inhibitory concentration (IC₅₀) values were calculated using the Reed and Muench method.^[1]

Visualizations

Logical Relationship of Rauvoyunine C Classification

Classification of Rauvoyunine C

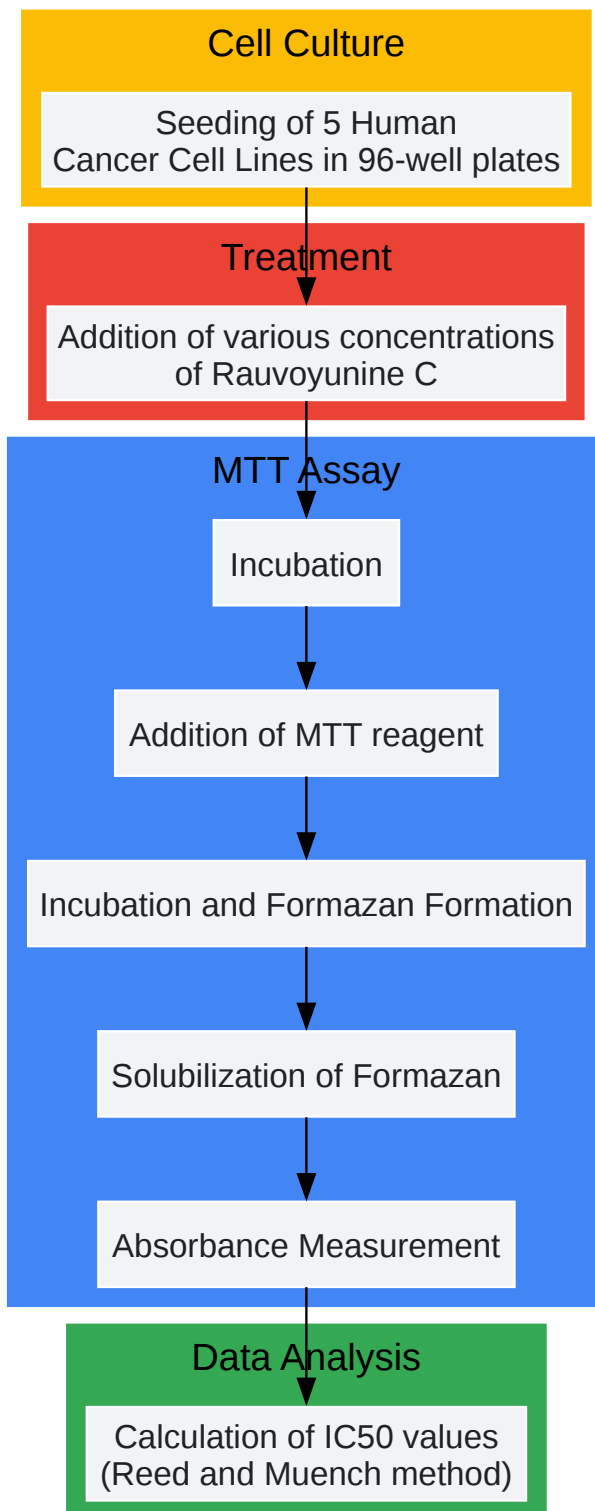


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Caption: Hierarchical classification of **Rauvoyunine C**.

Experimental Workflow for Cytotoxicity Testing

Workflow for In Vitro Cytotoxicity Assay of Rauvogyunine C

[Click to download full resolution via product page](#)Caption: MTT assay workflow for **Rauvogyunine C**.

Discussion and Future Perspectives

The initial in vitro screening of **Rauvoyunine C** did not reveal any significant cytotoxic activity against the five tested human cancer cell lines. While this particular study did not demonstrate anticancer potential, it does not preclude the possibility of other pharmacological activities. The complex structure of **Rauvoyunine C** and its classification as a picraline-type alkaloid suggest that it may interact with other biological targets.

Future research could explore:

- Screening against a broader panel of cancer cell lines, including those with different genetic backgrounds.
- Investigation of other potential pharmacological activities, such as antimicrobial, anti-inflammatory, or neuropharmacological effects, which are common among indole alkaloids.
- Elucidation of the mechanism of action if any biological activity is identified.
- Structure-activity relationship (SAR) studies through the synthesis of analogues to identify key structural features for any observed bioactivity.

Conclusion

Rauvoyunine C is a picraline-type monoterpenoid indole alkaloid isolated from *Rauvolfia yunnanensis*. To date, its pharmacological evaluation has been limited to in vitro cytotoxicity, where it was found to be inactive against five human cancer cell lines with IC₅₀ values exceeding 40 µM. This technical guide provides the foundational data and experimental context for this finding, serving as a resource for researchers in the field of natural product drug discovery. Further investigation into other potential biological activities of **Rauvoyunine C** is warranted to fully understand its pharmacological profile.

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References

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